molecular formula C7H11BrCl2N2 B2703124 (R)-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride CAS No. 2411592-08-8

(R)-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2703124
CAS No.: 2411592-08-8
M. Wt: 273.98
InChI Key: ORFXWWIUGLXZTI-ZJIMSODOSA-N
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Description

®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the ethanamine group. One common method involves the reaction of 5-bromopyridine with ®-1-phenylethanamine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride may involve large-scale bromination reactions followed by purification processes such as recrystallization and chromatography. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or ammonia under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe in biochemical assays and helps in understanding the binding affinities and specificities of various biomolecules.

Medicine

In medicinal chemistry, ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is investigated for its potential therapeutic properties. It is used in the design and development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades and metabolic processes, which are crucial for understanding its biological and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 5-Bromo-2-methylpyridine
  • 5-Bromo-3-pyridinol

Uniqueness

®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(5-bromopyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFXWWIUGLXZTI-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)Br)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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